molecular formula C11H11NO5S B562607 Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 942047-62-3

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No. B562607
M. Wt: 272.289
InChI Key: NGHIOTWSWSQQNT-FIBGUPNXSA-N
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Patent
US03960856

Procedure details

To an appropriate flask equipped for reflux and/or distillation, 900 ml xylene, 40 grams (0.149 moles) methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and 19.94 grams (0.203 moles) of 3-amino-5-methylisoxazole are added. The mixture is refluxed for 13-18 hours. At 1 hour intervals, about 3-4% of the solvent volume is distilled off. Every 4 to 5 hours fresh xylene is added, equal in amount to that distilled during this period. At the end of the heating period, the reaction is cooled to 25°C., filtered and the cake is washed with xylene. After drying, the crude product weighed 43.8 grams (88%). This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material. An alternate procedure for the purification of crude product is as follows:
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
19.94 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[N:4]([CH3:14])[C:3]=1[C:15]([O:17]C)=O.[NH2:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[N:4]([CH3:14])[C:3]=1[C:15](=[O:17])[NH:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
Name
Quantity
19.94 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
900 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an appropriate flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
for reflux
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 13-18 hours
Duration
15.5 (± 2.5) h
DISTILLATION
Type
DISTILLATION
Details
At 1 hour intervals, about 3-4% of the solvent volume is distilled off
Duration
1 h
ADDITION
Type
ADDITION
Details
Every 4 to 5 hours fresh xylene is added, equal in amount to
Duration
4.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
that distilled during this period
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake is washed with xylene
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material
CUSTOM
Type
CUSTOM
Details
An alternate procedure for the purification of crude product

Outcomes

Product
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(NC2=NOC(=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.